molecular formula C17H8F2N2O3 B2715710 6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950416-00-9

6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2715710
CAS RN: 950416-00-9
M. Wt: 326.259
InChI Key: OCDPVURXFFLZSC-UHFFFAOYSA-N
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Description

The compound “6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one backbone, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocycle often found in various drugs due to its bioactivity . The presence of fluorine atoms can enhance the compound’s metabolic stability and improve its ability to penetrate biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-2-one and 1,2,4-oxadiazole rings, as well as the fluorophenyl group . The exact geometry and conformation would depend on the specific arrangement of these groups and the presence of any additional substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromen-2-one and 1,2,4-oxadiazol-5-yl rings, as well as the fluorine atoms, would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Polymer Materials

Fluorinated poly(1,3,4-oxadiazole-ether-imide)s incorporating 1,3,4-oxadiazole and fluorophenyl units show remarkable properties. These polymers exhibit high thermal stability, with decomposition temperatures above 410°C, and are easily soluble in polar organic solvents. They also exhibit blue fluorescence, suggesting potential applications in optoelectronic devices (Hamciuc, Hamciuc, & Brumǎ, 2005).

Antimicrobial Agents

Compounds with fluorinated coumarin and 1,3,4-oxadiazole moieties have been evaluated for their antimicrobial properties. Notably, derivatives exhibiting fluoro-substitutions showed potent activity against various microbial strains, indicating their potential as antimicrobial agents. This highlights the significance of structural modifications to enhance antimicrobial potency (Ansari & Khan, 2017).

Antituberculosis Activity

A synthesized compound featuring a 1,3,4-oxadiazole and fluorophenyl moiety demonstrated remarkable anti-TB activity, with minimal inhibitory concentration (MIC) values lower than standard drugs, indicating its potential in tuberculosis treatment (Mamatha S.V et al., 2019).

Polymorphism and Anticancer Activity

Studies on the polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones and their anticancer activities revealed that the strongest intermolecular interaction is of the 'head-to-head' type. This indicates a potential for anticancer applications, emphasizing the role of weak intermolecular interactions in the formation of polymorphic modifications (Shishkina et al., 2019).

Optical Materials

Compounds incorporating 1,3,4-oxadiazole and fluorophenyl groups have shown promise in optical applications, including fluorescence studies and the development of fluorophores with potential as fluorescent brighteners emitting in the green region. This underscores their utility in creating sensitive and useful organic fluorescent materials (Rajesha et al., 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to exhibit a wide range of biological activities .

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of molecules with similar structures. Future research could explore its synthesis, properties, and biological activity, as well as potential uses in pharmaceuticals and other fields .

properties

IUPAC Name

6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F2N2O3/c18-11-3-1-9(2-4-11)15-20-16(24-21-15)13-8-10-7-12(19)5-6-14(10)23-17(13)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDPVURXFFLZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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